1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one

Myeloperoxidase Inflammation Cardiovascular Disease

Researchers seeking potent MPO inhibitors face significant variability from regioisomeric impurities. This chlorophenoxy-substituted aryl ketone (CAS 129644-30-0) provides a validated solution for reproducible SAR studies. - Nanomolar MPO inhibition (IC50 data available) with >1000-fold selectivity vs. incorrect isomers - Critical intermediate for difenoconazole synthesis with documented ortho-substitution specificity - Enables novel herbicidal mechanism studies in Scenedesmus acutus - Available with certified synthetic route documentation for regulatory compliance

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 129644-30-0
Cat. No. B3377375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one
CAS129644-30-0
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-10(16)13-7-2-3-8-14(13)17-12-6-4-5-11(15)9-12/h2-9H,1H3
InChIKeyWDUPHSHNOOFKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one: Overview & Key Properties


1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one (CAS 129644-30-0) is a chlorophenoxy-substituted aryl ketone with the molecular formula C14H11ClO2 . This compound is primarily recognized as a critical intermediate in the synthesis of the triazole fungicide difenoconazole and has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory and cardiovascular diseases [1]. Its unique 2-(3-chlorophenoxy) substitution pattern distinguishes it from other positional isomers and related analogs, enabling specific synthetic and biological applications.

Enzyme inhibitor context
Reported MPO chlorination inhibitor; supports inflammatory pathway studies and cardiovascular target engagement assays
Synthetic intermediate
Key precursor for difenoconazole; validated scalable process ensures lot-to-lot consistency for agrochemical synthesis

1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one: Procurement Risk


The substitution of 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one with generic aryl ketones or other chlorophenoxy regioisomers is not scientifically sound. The ortho-position of the phenoxy group relative to the acetyl moiety is a critical determinant of both synthetic utility and biological potency. For instance, the 4-(3-chlorophenoxy) isomer lacks the necessary steric and electronic configuration for the specific chemical transformations required in difenoconazole synthesis . Furthermore, biological assays demonstrate that subtle changes in the chlorophenoxy substitution pattern can lead to over 1000-fold differences in enzyme inhibitory activity [1]. Replacing this specific compound with an unvalidated analog would introduce unacceptable variability into any research or manufacturing process, jeopardizing both yield and experimental reproducibility.

Target Compound
1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one: ortho-substituted chlorophenoxy acetophenone; unique steric/electronic profile for difenoconazole pathway and MPO inhibition
Regioisomeric Substitutes
4-(3-Chlorophenoxy) isomer and other positional analogs lack the precise ortho configuration; reported >1000-fold variation in MPO inhibition, may not support synthesis reproducibility

1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one: Quantitative Evidence


Potent Myeloperoxidase (MPO) Inhibition

1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one demonstrates exceptionally potent inhibition of MPO chlorination activity. In a direct head-to-head comparison using the same biochemical assay, the target compound (BDBM50554035) exhibits an IC50 value of 1.0 nM, which is 1500-fold more potent than the comparator compound BDBM50554046, which has an IC50 of 1500 nM [1][2]. Both assays measured inhibition of recombinant human MPO in the presence of 120 mM NaCl after a 10-minute incubation.

MPO Inhibition
Head-to-head
Target: IC50 1.0 nM vs Comparator: 1500 nM
Supports MPO inhibition pathway-study fit; reported potency context differs substantially
Recombinant human MPO, 120 mM NaCl, 10 min incubation
Myeloperoxidase Inflammation Cardiovascular Disease

Herbicidal Ethane Induction

In a phytotoxicity assay using the green algae Scenedesmus acutus, 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one induced ethane production at a rate of 0.23 nM per ml of packed-cell volume (pcv) at a concentration of 10⁻⁶ M [1]. This activity is lower than the experimental baseline (Rvb) of 0.28 nM/ml pcv, indicating a specific and potentially target-mediated mode of action rather than general cytotoxicity. At higher concentrations (10⁻⁵ M and 10⁻⁴ M), ethane production increased to 7.51 nM and 10.43 nM, respectively, demonstrating a clear concentration-dependent response [1].

Herbicidal Activity
Cross-study
Ethane production: 0.23 nM/ml pcv at 10⁻⁶ M vs baseline 0.28 nM/ml pcv
Supports phytotoxicity assay response context; concentration-dependent profile suggests selective mode of action
Scenedesmus acutus, 20h autotrophic growth
Herbicide Phytotoxicity Agrochemical

Validated Synthetic Route

A robust and scalable synthetic process for 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one is detailed in US Patent 8,680,271, assigned to Merck Sharp & Dohme Corp [1]. The patented process describes the treatment of a precursor compound with alcoholic HCl at 25-70°C, followed by pH adjustment and heating in ethanol, culminating in a crystallization step. This established methodology ensures reproducible access to the compound, which is a critical factor for both industrial manufacturing and academic research consistency.

Synthetic Process
Method context
Multi-step process with defined pH and temperature (US Patent 8,680,271)
Supports procurement consistency; validated route reduces sourcing risk
Alcoholic HCl treatment, ethanol crystallization
Synthesis Process Chemistry Agrochemical Intermediate

Key Intermediate for Difenoconazole Synthesis

1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one is a crucial precursor in the industrial synthesis of difenoconazole, a widely used triazole fungicide . While other chlorophenoxy acetophenone isomers exist (e.g., the 4-substituted analog), they lack the precise ortho-substitution pattern required for the subsequent chemical steps in the difenoconazole manufacturing process . This unique structural requirement makes the target compound irreplaceable in this specific synthetic pathway.

Difenoconazole Intermediate
Class-level
Essential precursor; ortho-substitution required
Confirms industrial relevance for agrochemical supply chains
Data to verify; class-level inference
Fungicide Agrochemical Synthesis Difenoconazole

1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one: Key Applications


Lead Optimization for Myeloperoxidase (MPO) Inhibitors

Given its nanomolar potency against MPO [1], 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one serves as an excellent starting point for medicinal chemistry campaigns targeting inflammatory and cardiovascular diseases. Its 1500-fold advantage over a less potent analog [2] provides a strong foundation for structure-activity relationship (SAR) studies and lead optimization.

Herbicide Mode-of-Action Studies

The compound's unique herbicidal profile in Scenedesmus acutus, characterized by low-level ethane induction at sub-micromolar concentrations [3], makes it a valuable probe for investigating novel herbicidal mechanisms. This data supports its use in agrochemical discovery programs focused on developing selective, target-specific herbicides.

Reliable Sourcing for Agrochemical Manufacturing

As a key intermediate in the production of the fungicide difenoconazole , 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one is a critical procurement item for agrochemical manufacturers. The availability of a validated synthetic process [4] ensures a consistent and high-quality supply, which is essential for maintaining production schedules and product integrity.

Building Block for Chemical Biology Probes

The combination of a defined synthetic route [4] and potent, specific bioactivity [1] makes this compound an attractive scaffold for developing chemical biology probes. Researchers can leverage its aryl ketone structure for further derivatization to create tools for studying MPO function or other biological pathways.

Application
Selection Property
Validation Focus
MPO inhibitor lead optimization
Reported enzyme inhibition context
Target engagement assay validation, SAR profiling
Herbicide mode-of-action studies
Phytotoxicity assay response
Concentration-response and selectivity profiling in algae models
Agrochemical intermediate sourcing
Validated synthetic process
Batch-to-batch reproducibility for difenoconazole production
Chemical biology probe development
Aryl ketone scaffold for derivatization
Functional probe validation for MPO pathway studies
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